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Compound of Interest

Compound Name: 2-Amino-5-iodo-3-nitropyridine

Cat. No.: B152466

In the landscape of modern organic and medicinal chemistry, the efficiency of synthesizing
complex molecular architectures often hinges on the strategic use of highly functionalized
intermediates. 2-Amino-5-iodo-3-nitropyridine stands out as a preeminent example of such a
building block. Its pyridine core is decorated with three distinct functional groups, each
imparting unique and orthogonally addressable reactivity. The interplay between the electron-
donating amino group, the strongly electron-withdrawing nitro group, and the versatile iodo
leaving group makes this molecule a powerful linchpin for constructing diverse and complex

chemical entities.

This guide, intended for researchers, chemists, and drug development professionals, provides
a comprehensive exploration of the synthesis, properties, and core applications of 2-Amino-5-
iodo-3-nitropyridine. We will delve into the causality behind its synthetic utility, particularly as
a substrate in palladium-catalyzed cross-coupling reactions, and showcase its role in the rapid
generation of novel compounds with significant potential in pharmaceuticals and

agrochemicals.

Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its
fundamental properties. 2-Amino-5-iodo-3-nitropyridine is typically a stable, crystalline solid

under standard laboratory conditions.
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Property Value Reference(s)

IUPAC Name 5-iodo-3-nitropyridin-2-amine [1]

CAS Number 25391-57-5 [1][2][3]

Molecular Formula CsHalN3O:2 [1]

Molecular Weight 265.01 g/mol [1114]

Appearance White to light yellow 2]
powder/crystals

Melting Point 191-193°C [5] (analogue)

Note: The melting point is referenced from a closely related analogue, 3-Amino-2-nitropyridine,
and should be considered an estimate. Experimental verification is recommended.

The spectroscopic signature of this molecule is defined by its functional groups. While detailed
spectra are proprietary to manufacturers, typical characteristics would include:

e 1H NMR: Distinct aromatic protons with chemical shifts influenced by the anisotropic effects
of the nitro group and the electronic effects of all three substituents.

e 13C NMR: Aromatic carbons showing significant shifts, particularly the carbons directly
attached to the nitrogen, iodine, and nitro group.

» IR Spectroscopy: Characteristic vibrational bands for N-H stretching of the primary amine,
asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-I stretching.

[6]7]

e Mass Spectrometry: A clear molecular ion peak corresponding to its mass, along with a
characteristic isotopic pattern due to the presence of iodine.

Strategic Synthesis of 2-Amino-5-iodo-3-
nitropyridine

The synthesis of this intermediate is a multi-step process that leverages the inherent reactivity
of the aminopyridine scaffold. A common and logical approach involves the sequential
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halogenation and nitration of 2-aminopyridine. This strategy is predicated on blocking the highly
reactive 5-position prior to nitration to ensure the desired 3-nitro regioisomer is formed.[8][9]

Synthetic Workflow Diagram

Step 1: Regioselective lodination
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Caption: Synthetic pathway to 2-Amino-5-iodo-3-nitropyridine.

Detailed Experimental Protocol (lllustrative)

Disclaimer: This protocol is illustrative and should be adapted and optimized based on
laboratory-specific safety assessments and small-scale trials.

Part 1: Synthesis of 2-Amino-5-iodopyridine[10]
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e Setup: In a four-necked flask equipped with a mechanical stirrer, condenser, and
thermometer, dissolve 2-aminopyridine (1.0 eq) in water.

 lodine Addition: Under vigorous stirring, add iodine (1.0-1.2 eq) portion-wise over 3-5
batches, ensuring the reaction temperature does not exceed 80 °C.

¢ Hold: Maintain the reaction mixture at 80-90 °C for 2 hours after the final iodine addition.

o Oxidation: Cool the mixture slightly and carefully add hydrogen peroxide (30% ag. solution,
0.3-1.2 eq) dropwise. A mild exotherm may be observed.

o Completion: After the addition is complete, maintain the temperature for another 2-3 hours to
ensure full conversion.

e Workup: Heat the mixture to reflux for 30 minutes, then cool to room temperature and finally
in an ice bath. The product will precipitate.

« |solation: Collect the solid by filtration, wash the filter cake with ice-cold water, and dry under
vacuum to yield 2-amino-5-iodopyridine.

Part 2: Synthesis of 2-Amino-5-iodo-3-nitropyridine[8][9]

e Setup: To a clean, dry, jacketed reactor equipped with a robust stirrer and temperature
probe, add concentrated sulfuric acid and cool to 0-5 °C.

o Substrate Addition: Slowly add the 2-Amino-5-iodopyridine from Part 1 in portions, ensuring
the temperature remains below 10 °C.

 Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding
concentrated nitric acid to concentrated sulfuric acid at a low temperature.

 Nitration: Add the nitrating mixture dropwise to the reaction flask, maintaining the internal
temperature strictly between 0-5 °C.

o Reaction: Stir the mixture at 0-5 °C for several hours until TLC or HPLC analysis indicates
the consumption of the starting material.

e Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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o Neutralization & Isolation: Neutralize the resulting slurry with a base (e.g., aqueous ammonia
or NaOH solution) to pH 7-8, keeping the temperature low. The product will precipitate.

« Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic
salts, and dry. Recrystallization from a suitable solvent (e.g., ethanol) may be required to
achieve high purity.

Core Reactivity: A Nexus for Palladium-Catalyzed
Cross-Coupling

The true power of 2-Amino-5-iodo-3-nitropyridine lies in the reactivity of its carbon-iodine
bond. The iodine atom serves as an excellent leaving group in a wide array of palladium-
catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond
formation.[11] The presence of the amino and nitro groups modulates the electronic properties
of the pyridine ring but does not inhibit the crucial oxidative addition step at the C-I bond.

Suzuki-Miyaura Coupling: Forging C(sp?)-C(sp?) Bonds
The Suzuki-Miyaura reaction enables the coupling of the pyridine core with a vast range of aryl

and heteroaryl boronic acids or esters.[12][13] This reaction is a cornerstone of drug discovery
for creating biaryl structures, which are prevalent in pharmaceuticals.[14][15]

 Inert Atmosphere: To a Schlenk flask, add 2-Amino-5-iodo-3-nitropyridine (1.0 eq), the
desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPhs)s, 1-5 mol%), and a
base (e.g., K2COs, Naz2COs, 2-3 eq).

e Solvent: Add a degassed solvent system, typically a mixture like Dioxane/H20 or
Toluene/EtOH/H20.

o Reaction: Heat the mixture under an inert atmosphere (N2 or Ar) at 80-110 °C for 2-12 hours,
monitoring by TLC or LC-MS.

» Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g.,
ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over Na=SOa4, concentrate,
and purify the residue by column chromatography to yield the 2-amino-5-aryl-3-nitropyridine
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing C(sp) Hybridized

Groups

The Sonogashira coupling is the method of choice for forming C(sp?)-C(sp) bonds, linking the

pyridine ring to terminal alkynes.[16][17] This reaction is invaluable for creating rigid scaffolds

and extending conjugation, often used in materials science and as precursors for more

complex heterocyclic systems.[18][19]
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Inert Atmosphere: Combine 2-Amino-5-iodo-3-nitropyridine (1.0 eq), a palladium catalyst
(e.g., Pd(PPhs)2Clz, 1-5 mol%), and a copper(l) co-catalyst (e.g., Cul, 2-10 mol%) in a
Schlenk flask.

Solvent & Base: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base
(e.g., triethylamine or diisopropylamine), which also serves as a solvent.

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq).

Reaction: Stir the mixture at room temperature to 60 °C until the starting material is
consumed.

Workup: Dilute the reaction mixture with a solvent like ethyl acetate and filter through celite
to remove catalyst residues.

Purification: Wash the filtrate with water, then brine. Dry the organic layer, concentrate, and
purify by column chromatography to afford the 2-amino-3-nitro-5-alkynylpyridine product.
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Caption: Interlinked catalytic cycles of the Sonogashira reaction.
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Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of more complex amines, the Buchwald-Hartwig amination provides a
powerful method to couple the pyridine core with primary or secondary amines, anilines, or
even ammonia surrogates.[20][21][22] This reaction is a significant improvement over classical
methods for N-arylation, offering milder conditions and broader substrate scope.[11]

e Inert Atmosphere: In a glovebox or Schlenk line, combine 2-Amino-5-iodo-3-nitropyridine
(1.0 eq), the desired amine (1.1-1.5 eq), a palladium precursor (e.g., Pdz(dba)s or Pd(OAc)2),
a specialized phosphine ligand (e.g., XPhos, SPhos, BINAP), and a strong, non-nucleophilic
base (e.g., NaOt-Bu, K3zPOa).

e Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
» Reaction: Heat the mixture under an inert atmosphere at 80-120 °C until completion.
e Workup: Cool the reaction, dilute with an organic solvent, and quench with water.

 Purification: Separate the layers, extract the agueous phase, and wash the combined
organic layers with brine. Dry, concentrate, and purify by column chromatography.

Applications in Bioactive Molecule Synthesis

The derivatives of 2-Amino-5-iodo-3-nitropyridine are precursors to a wide array of
biologically active compounds. The functional handles allow for the systematic exploration of a
chemical space to optimize pharmacological properties.
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Compound Class Derived Potential Biological
. .. Reference(s)
from Intermediate Activity

) ) o Anticancer, Antimalarial,
5-Aryl-2-amino-3-nitropyridines o [23]
Enzyme Inhibition

5-Alkynyl-2-amino-3- Antiviral, Precursors for Fused 23]
nitropyridines Heterocycles

N3-Substituted-2-amino-3- ) .
) o Kinase Inhibitors, CNS Agents [24]
nitropyridines

2,3-Diaminopyridine o ) )
o ) Antimicrobial, Anticancer [23][25][26]
Derivatives (post-reduction)

The nitro group in the coupled products is itself a versatile functional group. It can be readily
reduced to an amino group, opening up a new vector for chemical modification, such as amide
bond formation or the construction of fused heterocyclic rings like imidazopyridines, which are
known to possess diverse physiological activities.[9] This "reduction-then-cyclization" strategy
is a powerful tool in medicinal chemistry.

Safety and Handling

As a nitrated aromatic compound and an organoiodide, 2-Amino-5-iodo-3-nitropyridine
requires careful handling.

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317
(May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May
cause respiratory irritation).[1]

e Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g.,
nitrile), and safety glasses or goggles.[27]

» Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.
Prevent contact with skin, eyes, and clothing.[27]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.
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» Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

2-Amino-5-iodo-3-nitropyridine is more than just a chemical; it is a strategic tool for
molecular construction. Its well-defined points of reactivity allow for the sequential and
controlled introduction of molecular complexity through robust and high-yield transformations
like palladium-catalyzed cross-coupling. For scientists in drug discovery, agrochemicals, and
materials science, this intermediate provides a reliable and efficient pathway to novel
compounds, accelerating the pace of innovation and discovery. A thorough understanding of its
synthesis, reactivity, and handling is essential for unlocking its full potential as a cornerstone of
modern chemical synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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